Structural and Physicochemical Differentiation from Aryl Sulfonyl Chlorides
Cyclohexyl(phenyl)methanesulfonyl chloride and its closely related analog 4-cyclohexylbenzenesulfonyl chloride differ fundamentally in the location of the sulfonyl group. This is a key differential factor in medicinal chemistry, as it can influence a molecule's LogP, metabolic stability, and target binding. As calculated from vendor data, the target compound (MW 272.79) is heavier than the analog (MW 258.76), a difference of 14.03 g/mol .
| Evidence Dimension | Molecular Weight and Structural Core |
|---|---|
| Target Compound Data | Molecular Weight: 272.79 g/mol. Core: Methanesulfonyl chloride attached to a secondary carbon bearing cyclohexyl and phenyl groups. |
| Comparator Or Baseline | 4-Cyclohexylbenzenesulfonyl chloride. Molecular Weight: 258.76 g/mol. Core: Benzenesulfonyl chloride with a para-cyclohexyl substituent. |
| Quantified Difference | Molecular Weight difference = 14.03 g/mol. |
| Conditions | Vendor-provided specifications for the neat compounds . |
Why This Matters
This structural and physicochemical difference dictates divergent synthetic outcomes; a molecule derivatized with one scaffold versus the other will have distinct properties (e.g., LogP, sterics), directly affecting its performance in lead optimization campaigns.
